Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate
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Overview
Description
Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂ It is a derivative of benzoic acid, featuring bromine, fluorine, and difluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of methyl 4-(difluoromethyl)-6-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives. Reduction reactions may target the difluoromethyl group or the ester functionality.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or reduced esters.
Scientific Research Applications
Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique substituents make it a candidate for the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to the specific biological target it interacts with, which could involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Methyl 2-bromo-4-fluorobenzoate: Lacks the difluoromethyl group, making it less reactive in certain substitution reactions.
Methyl 2-bromo-4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and physical properties.
Methyl 2-chloro-4-(difluoromethyl)-6-fluorobenzoate: Substitutes chlorine for bromine, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness: Methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate is unique due to the presence of both bromine and difluoromethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo.
Properties
IUPAC Name |
methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUXAHYMVDNYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092337-86-3 |
Source
|
Record name | methyl 2-bromo-4-(difluoromethyl)-6-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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